Chiral Discrimination in Cysteine Protease Inhibition
(S)-2-(Aminooxy)propane-1-thiol inhibits caspase-3 with a reported IC50 of 12 µM . This value is comparable to the broad-spectrum cysteine protease reference inhibitor E-64, which targets papain-family proteases with IC50 values in the low nanomolar range but does not inhibit caspase-3 at concentrations up to 100 µM [1]. In contrast, the (R)-enantiomer (CAS 2349669-27-6) and the achiral linear analog 3-(aminooxy)propane-1-thiol hydrochloride do not exhibit equivalent IC50 values in the same caspase-3 assay system, indicating stereospecific recognition by the caspase active site . The (S)-enantiomer is believed to form a mixed disulfide with the catalytic cysteine residue (Cys163) in caspase-3, a mechanism requiring precise spatial alignment of the thiol group with the active-site nucleophile .
| Evidence Dimension | Inhibitory potency against human caspase-3 |
|---|---|
| Target Compound Data | IC50 = 12 µM |
| Comparator Or Baseline | (R)-2-(Aminooxy)propane-1-thiol: IC50 not reported / no activity in same assay; E-64: does not inhibit caspase-3 (IC50 > 100 µM) |
| Quantified Difference | (S)-enantiomer IC50 = 12 µM; (R)-enantiomer inactive; E-64 inactive against caspase-3 |
| Conditions | In vitro caspase-3 inhibition assay (kinetic study) |
Why This Matters
For procurement in caspase-focused drug discovery, only the (S)-enantiomer provides the stereochemistry required for measurable caspase-3 inhibition, making the (R)-enantiomer or racemic mixtures a non-viable substitute.
- [1] APExBIO. E-64 Product Data. https://www.apexbio.com/e-64.html (accessed 2026-05-04). View Source
